molecular formula C17H20N2O2 B13418980 10-Methoxyelymoclavine

10-Methoxyelymoclavine

Cat. No.: B13418980
M. Wt: 284.35 g/mol
InChI Key: XFVXVJZNBUKGMU-WBVHZDCISA-N
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Description

10-Methoxyelymoclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus It is structurally related to lysergic acid and is known for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxyelymoclavine typically involves several steps, starting from basic organic compounds. One common method involves the methylation of elymoclavine, which is itself derived from the ergot fungus. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified strains of the ergot fungus. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

10-Methoxyelymoclavine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

10-Methoxyelymoclavine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methoxyelymoclavine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and leading to various physiological effects. The pathways involved include modulation of serotonin and dopamine receptors, which are critical for mood regulation and other neurological functions .

Comparison with Similar Compounds

10-Methoxyelymoclavine is unique among ergot alkaloids due to its specific structural features and pharmacological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific effects and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

[(6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol

InChI

InChI=1S/C17H20N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,7-8,15,18,20H,6,9-10H2,1-2H3/t15-,17+/m1/s1

InChI Key

XFVXVJZNBUKGMU-WBVHZDCISA-N

Isomeric SMILES

CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO

Canonical SMILES

CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO

Origin of Product

United States

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